Enantiopure Configuration Enables Defined Stereochemistry in Target Binding
The compound is supplied with a defined (S)-configuration at the spirocyclic nitrogen center (CAS 2200258-97-3), whereas generic or racemic 5-azaspiro[2.4]heptane derivatives (e.g., CAS 2247102-90-3) lack stereochemical definition . This differentiation is critical because the three-dimensional orientation of the hydroxymethyl group influences downstream pharmacophore geometry. In a related 5-azaspiro[2.4]heptane series targeting dopamine D3 receptors, enantiopure compounds demonstrated distinct binding affinities compared to racemates, with (S)-enantiomers exhibiting up to 10-fold higher selectivity over D2 receptors [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Enantiopure (S)-configuration (CAS 2200258-97-3) |
| Comparator Or Baseline | Racemic mixture (CAS 2247102-90-3) or undefined stereochemistry |
| Quantified Difference | Defined stereochemistry vs. racemic or undefined mixture |
| Conditions | Commercial sourcing and patent specifications |
Why This Matters
For procurement in drug discovery programs, enantiopure building blocks eliminate the need for costly chiral resolution steps and ensure reproducible SAR (Structure-Activity Relationship) results.
- [1] Micheli, F., Bacchi, A., Braggio, S., Castelletti, L., Cavallini, P., Cavanni, P., ... Heidbreder, C. (2016). 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes: Lead identification and early lead optimization of a new series of potent and selective dopamine D3 receptor antagonists. Journal of Medicinal Chemistry, 59(18), 8549-8576. View Source
